molecular formula C16H19ClN2 B11955935 N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine CAS No. 84474-04-4

N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine

Cat. No.: B11955935
CAS No.: 84474-04-4
M. Wt: 274.79 g/mol
InChI Key: MNIONWVQQXZIRT-UHFFFAOYSA-N
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Description

N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine is a synthetic organic compound It is characterized by the presence of a chloro-substituted tolyl group and dimethylated toluenediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of a nitro group to the toluene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Methylation: Introduction of methyl groups to the amine nitrogen atoms.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to facilitate each step of the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could convert any nitro groups to amines.

    Substitution: Halogen substitution reactions might occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various halogenated derivatives.

Scientific Research Applications

N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine could have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Characterized by its unique chloro and dimethyl substitutions.

    N-alpha-(3-Bromo-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a bromine atom instead of chlorine.

    N-alpha-(3-Methyl-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chloro group in this compound might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific applications where chlorine’s electronic effects are beneficial.

Properties

CAS No.

84474-04-4

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

IUPAC Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-4-methylaniline

InChI

InChI=1S/C16H19ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-10,18H,11H2,1-3H3

InChI Key

MNIONWVQQXZIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)N(C)C)Cl

Origin of Product

United States

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